Methyl (2Z,4E, 6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

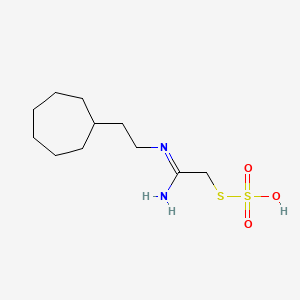

13-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound related to Vitamin A. It is known for its applications in dermatology, particularly in the treatment of severe acne. The compound is characterized by its ability to influence cell growth and differentiation, making it a valuable tool in both medical and scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid Methyl Ester typically involves the isomerization of all-trans retinoic acid. This process can be catalyzed by thiol-containing compounds such as glutathione, mercaptoethanol, and L-cysteine methyl ester . The reaction conditions often include the use of nonpolar solvents like hexane and controlled temperatures to ensure the stability of the desired isomer .

Industrial Production Methods: Industrial production of 13-cis Retinoic Acid Methyl Ester involves a multi-step process starting from ionone derivatives. The process includes the preparation of vinyl-beta-ionol, followed by a series of reactions including Wittig condensation and isomerization . The final product is purified through techniques such as chromatography or fractional crystallization to achieve high purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions: 13-cis Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Isomerization: Conversion between different isomers of retinoic acid.

Oxidation: Formation of oxidized derivatives such as 4-oxo-13-cis-retinoic acid.

Reduction: Reduction reactions can modify the functional groups on the retinoic acid backbone.

Common Reagents and Conditions:

Isomerization: Thiol-containing compounds like glutathione and mercaptoethanol.

Oxidation: Catalyzed by liver enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP2B6.

Major Products:

- 4-oxo-13-cis-retinoic acid

- All-trans-retinoic acid (from isomerization reactions)

Applications De Recherche Scientifique

13-cis Retinoic Acid Methyl Ester has a wide range of applications in scientific research:

- Chemistry: Used as a model compound to study isomerization and oxidation reactions .

- Biology: Investigated for its role in cell differentiation and growth regulation .

- Medicine: Widely used in the treatment of severe acne and other dermatological conditions . It is also being explored for its potential in cancer therapy due to its ability to influence cell proliferation and apoptosis .

- Industry: Utilized in the formulation of pharmaceuticals and cosmetic products .

Mécanisme D'action

. These receptors regulate the expression of genes involved in cell growth, differentiation, and apoptosis. The compound reduces the activity of 5α-reductase, decreasing the conversion of testosterone to dihydrotestosterone (DHT) and inhibiting sebum secretion .

Comparaison Avec Des Composés Similaires

- All-trans-retinoic acid

- 9-cis-retinoic acid

- 4-oxo-13-cis-retinoic acid

Comparison: 13-cis Retinoic Acid Methyl Ester is unique due to its specific isomeric form, which provides distinct biological activities compared to its all-trans and 9-cis counterparts . It is less toxic and has a more favorable safety profile, making it suitable for long-term use in dermatological treatments .

Propriétés

Formule moléculaire |

C21H30O2 |

|---|---|

Poids moléculaire |

314.5 g/mol |

Nom IUPAC |

methyl (2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12-,16-9-,17-15- |

Clé InChI |

SREQLAJQLXPNMC-HPHYBHBGSA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\C(=O)OC)/C)\C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)

![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13823492.png)

![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)

![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)

![1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13823516.png)

![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)

![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)

![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)